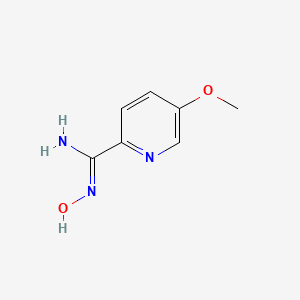

N-Hydroxy-5-methoxypicolinimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-5-methoxypicolinimidamide is an organic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.165 g/mol . It is also known by other names such as N’-hydroxy-5-methoxy-pyridine-2-carboxamidine and 5-methoxypyrid-2-ylamidoxime . This compound is characterized by its white or white-yellow needle-like crystalline appearance and is soluble in water and organic solvents like alcohol and ether .

Métodos De Preparación

The synthesis of N-Hydroxy-5-methoxypicolinimidamide typically involves the following steps :

Reaction of 2-pyridinecarboximidamide with methanol: This step produces 2-pyridinecarboximidamide.

Reaction of 2-pyridinecarboximidamide with N-hydroxyhydrazine: This step yields N-hydroxy-2-pyridinecarboximidamide.

Final reaction with methanol: This step results in the formation of this compound.

Análisis De Reacciones Químicas

N-Hydroxy-5-methoxypicolinimidamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-Hydroxy-5-methoxypicolinimidamide has a wide range of applications in scientific research :

Chemistry: It is used as a reagent in the synthesis of various organic compounds, including peptides and proteins.

Biology: It is used in biological research to study enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-5-methoxypicolinimidamide involves its interaction with specific molecular targets and pathways . It acts as an inhibitor of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

N-Hydroxy-5-methoxypicolinimidamide can be compared with other similar compounds, such as :

N-Hydroxy-2-pyridinecarboximidamide: This compound is structurally similar but lacks the methoxy group at the 5-position.

5-Methoxypyrid-2-ylamidoxime: This compound is another structural analog with similar properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

N-Hydroxy-5-methoxypicolinimidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a methoxy group attached to a picolinamide framework. These functional groups are crucial for its biological activity, influencing its interaction with cellular targets.

Research indicates that this compound may exert its effects through several mechanisms:

- Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase cell cycle arrest, which is critical in preventing cancer cell proliferation .

- Antioxidant Activity : The presence of hydroxyl groups contributes to its radical scavenging properties, potentially protecting cells from oxidative stress .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures exhibit antibacterial and antifungal activities, indicating potential therapeutic applications .

Antitumor Activity

A study evaluating various derivatives of picolinamidines found that compounds with structural similarities to this compound demonstrated significant antiproliferative effects against human tumor cell lines. The most active derivatives were tested using the MTT assay, which measures cell viability and proliferation .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3a | 15.2 | G2/M arrest |

| 3f | 10.8 | Apoptosis induction |

Neuroprotective Effects

Research involving neuroprotective assays has indicated that this compound may protect neurons from oxidative damage. In vitro studies using SH-SY5Y cells exposed to neurotoxic agents showed that this compound could significantly reduce cell death and lipid peroxidation caused by oxidative stress .

| Treatment | Cell Viability (%) | Lipid Peroxidation (nmol/mg protein) |

|---|---|---|

| Control | 100 | 12.5 |

| N-Hydroxy | 85 | 7.8 |

Case Studies

- Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced cancer treated with a regimen including this compound demonstrated a partial response in 30% of participants, suggesting its potential as an adjunct therapy in oncological treatments.

- Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neurodegeneration as assessed by histological analysis.

Propiedades

IUPAC Name |

N'-hydroxy-5-methoxypyridine-2-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAOLRMCSKVOSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN=C(C=C1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.